2-((Z)-2-((E)-(4-(dimethylamino)benzylidene)hydrazono)-4-oxothiazolidin-5-yl)acetic acid
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Description
2-((Z)-2-((E)-(4-(dimethylamino)benzylidene)hydrazono)-4-oxothiazolidin-5-yl)acetic acid is a useful research compound. Its molecular formula is C14H16N4O3S and its molecular weight is 320.37. The purity is usually 95%.
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Biological Activity
The compound 2-((Z)-2-((E)-(4-(dimethylamino)benzylidene)hydrazono)-4-oxothiazolidin-5-yl)acetic acid , also known by its CAS number 1089294-91-6, is a thiazolidinone derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and enzyme inhibitory properties, supported by data from various studies.
Chemical Structure and Properties
The molecular formula of the compound is C12H14N4OS, with a molecular weight of 262.33 g/mol. The structure features a thiazolidinone ring, a hydrazone linkage, and a dimethylamino group, which are critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₄N₄OS |
Molecular Weight | 262.33 g/mol |
CAS Number | 1089294-91-6 |
Antibacterial Activity
Several studies have evaluated the antibacterial properties of thiazolidinone derivatives, including our compound of interest. For instance, compounds structurally similar to this thiazolidinone have shown moderate to high antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus .
A comparative study demonstrated that derivatives with similar functional groups exhibited significant inhibition zones in agar diffusion assays, indicating their potential as antibacterial agents.
Anticancer Activity
Research has indicated that thiazolidinones possess anticancer properties. A study focusing on various thiazolidinone derivatives found that some compounds exhibited cytotoxic effects against cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest . Specifically, compounds with electron-donating groups were noted to enhance anticancer activity due to improved interaction with cellular targets.
Enzyme Inhibition
The compound has also been investigated for its enzyme inhibitory effects. For example, studies have shown that related thiazolidinones can inhibit urease activity, which is relevant in treating conditions like peptic ulcers . The inhibition potency was quantified using IC50 values; compounds similar to our target exhibited IC50 values ranging from 13.33 µM to over 250 µM depending on the substituents present.
Case Studies
- Antibacterial Efficacy : A synthesized derivative of thiazolidinone was tested against S. aureus, showing an inhibition zone of 15 mm compared to a control antibiotic .
- Cytotoxicity Assay : In vitro studies on human cancer cell lines revealed that a related thiazolidinone derivative had an IC50 of 56.57 µM, demonstrating significant cytotoxicity compared to standard chemotherapeutics .
- Urease Inhibition : A series of thiazolidinone derivatives were evaluated for urease inhibition with one compound achieving an IC50 of 21.14 µM, highlighting the potential for therapeutic applications in gastrointestinal disorders .
Properties
IUPAC Name |
2-[(2Z)-2-[(E)-[4-(dimethylamino)phenyl]methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c1-18(2)10-5-3-9(4-6-10)8-15-17-14-16-13(21)11(22-14)7-12(19)20/h3-6,8,11H,7H2,1-2H3,(H,19,20)(H,16,17,21)/b15-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTLAGXYQPZCBE-OVCLIPMQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NN=C2NC(=O)C(S2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/N=C\2/NC(=O)C(S2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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